molecular formula C8H5Cl2N3 B1456657 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine CAS No. 1029720-75-9

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Cat. No. B1456657
M. Wt: 214.05 g/mol
InChI Key: SBKMZNBMKPJHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1029720-75-9 . It has a linear formula of C8H5Cl2N3 . This compound is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is 1S/C8H5Cl2N3/c1-4-12-6-3-11-7(9)2-5(6)8(10)13-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a solid at room temperature . It has a molecular weight of 214.05 . The compound should be stored in an inert atmosphere at 2-8 degrees Celsius .

Scientific Research Applications

Synthesis of Condensed Azines

Research demonstrates the synthesis of condensed azines from reactions involving 4,6-dichloropyrimidine-5-carbaldehyde, leading to derivatives with potential applications in materials science and organic synthesis. This process involves the formation of pyrido[2,3-d]pyrimidine, which further reacts to produce pyrimido[4,5,6-de][1,6]naphthyridine derivatives, showcasing the compound's role in the creation of complex heterocyclic systems (Bakulina et al., 2014).

Nonlinear Optical Material

4,6-Dichloro-2-(methylsulfonyl)pyrimidine has been studied for its potential as a third-order nonlinear optical material. Detailed spectroscopic studies and DFT calculations have highlighted its optical properties, suggesting applications in nonlinear optical devices such as optical limiting and optical switching (Murthy et al., 2019).

Antibacterial Applications

A study on 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines derived from 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine showed promising antibacterial activity. This underscores the potential use of derivatives in developing new antibacterial agents (Etemadi et al., 2016).

Chemotherapeutic Potential

Derivatives synthesized from 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine have been evaluated for their chemotherapeutic potential. For example, Lanso Aminopyrimidines, synthesized from a core molecule related to 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine, have shown remarkable activity against Leukaemia cancer cells, highlighting its role in cancer research (Pandya et al., 2020).

Analgesic Properties Enhancement

Chemical modifications of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are related to 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine, have been explored to enhance their analgesic properties. This research signifies the compound's utility in developing new pain management solutions (Ukrainets et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes .

Future Directions

The compound is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . Therefore, future research could focus on exploring its potential applications in the development of new drugs and therapies.

properties

IUPAC Name

4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c1-4-12-6-3-11-7(9)2-5(6)8(10)13-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKMZNBMKPJHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855658
Record name 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

CAS RN

1029720-75-9
Record name 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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